N-(3-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
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Overview
Description
N-(3-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a chemical compound that features a bromophenyl group, a triazole ring, and a propanamide moiety. Compounds with these structural features are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide typically involves the following steps:
Formation of the 3-bromophenyl intermediate: This can be achieved by bromination of a phenyl precursor.
Introduction of the triazole ring: This step often involves a cyclization reaction using appropriate precursors such as hydrazine and an alkyne.
Formation of the propanamide moiety: This can be done by reacting the intermediate with a suitable amide-forming reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the bromophenyl group.
Reduction: Reduction reactions could target the bromophenyl group or the amide moiety.
Substitution: The bromine atom on the phenyl ring is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could replace the bromine atom with another functional group.
Scientific Research Applications
N-(3-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its potential as a therapeutic agent, particularly in areas such as antifungal or anticancer research.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The triazole ring and bromophenyl group could play key roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
- N-(3-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
- N-(3-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
Uniqueness
N-(3-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets.
Properties
Molecular Formula |
C11H11BrN4O |
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Molecular Weight |
295.14 g/mol |
IUPAC Name |
N-(3-bromophenyl)-3-(1,2,4-triazol-1-yl)propanamide |
InChI |
InChI=1S/C11H11BrN4O/c12-9-2-1-3-10(6-9)15-11(17)4-5-16-8-13-7-14-16/h1-3,6-8H,4-5H2,(H,15,17) |
InChI Key |
FJOOKVCVXNIALE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CCN2C=NC=N2 |
Origin of Product |
United States |
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